3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride (3-BPEH-HCl) is a compound of interest for its potential applications in scientific research. It is a derivative of piperidine, an organic compound belonging to the cyclic amine family, and is composed of a benzyl group and a bromophenoxy group, both of which are attached to the piperidine ring. 3-BPEH-HCl is a colorless, water-soluble, crystalline solid with a melting point of 160-162°C. It has been studied for its use in a variety of research applications, such as synthesis and drug development, and is gaining increasing attention due to its unique properties.
Scientific Research Applications
Drug Design and Development
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . They are also used in the synthesis of biologically active piperidines .
Anticancer Applications
Some piperidine derivatives have shown potential as anticancer agents . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase discovered in anaplastic large cell lymphoma .
Antiviral Applications
Piperidine derivatives have also been utilized as antiviral agents . Their unique chemical structure allows them to interfere with the replication process of certain viruses.
Antimalarial Applications
The antimalarial properties of piperidine derivatives have been explored in drug discovery . These compounds can inhibit the growth of Plasmodium parasites, which cause malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help reduce pain and inflammation in the body.
Antipsychotic Applications
Piperidine derivatives have been used in the treatment of various psychiatric disorders . They can help manage symptoms of conditions like schizophrenia and bipolar disorder.
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a benzyl group and a bromophenoxy group, which are common in many bioactive molecules. These groups might interact with various proteins or enzymes in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The compound might undergo various chemical reactions such as nitration, conversion from the nitro group to an amine, and bromination . It might also react via an SN1 pathway, via the resonance-stabilized carbocation .
properties
IUPAC Name |
3-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c21-19-14-18(13-16-5-2-1-3-6-16)8-9-20(19)23-12-10-17-7-4-11-22-15-17;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUGPPQQQRLAEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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